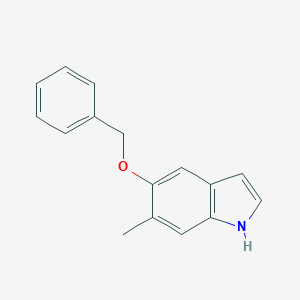
5-(Benzyloxy)-6-methyl-1H-indole
概要
説明
5,6-ジクロロ-1-β-D-リボフラノシルベンゾイミダゾールは、RNAポリメラーゼIIによる転写伸長を阻害することで知られる化学化合物です。 これは、特定のタンパク質キナーゼも阻害するヌクレオシドアナログです 。この化合物は、多くの場合、転写プロセスを研究するための科学研究で使用されており、生物学や医学など、さまざまな分野で応用されています。
2. 製法
合成経路と反応条件: 5,6-ジクロロ-1-β-D-リボフラノシルベンゾイミダゾールの合成には、5,6-ジクロロベンゾイミダゾールとリボフラノシル供与体の反応が含まれます。この反応は、通常、酸性条件下で行われ、グリコシド結合の形成が促進されます。 この化合物は、熱アルコールから結晶化することができ、80°Cまでの加熱に対して安定であることを示しています .
工業的製造方法: 5,6-ジクロロ-1-β-D-リボフラノシルベンゾイミダゾールの工業的製造方法は、広く文書化されていません。 この化合物は市販されており、通常は安定性を維持するために-20°Cで乾燥状態で保管されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor. The reaction typically occurs under acidic conditions to facilitate the glycosidic bond formation. The compound can be crystallized from hot alcohol, indicating its stability to heating up to 80°C .
Industrial Production Methods: Industrial production methods for 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole are not extensively documented. the compound is commercially available and is typically stored dry at -20°C to maintain its stability .
化学反応の分析
反応の種類: 5,6-ジクロロ-1-β-D-リボフラノシルベンゾイミダゾールは、以下を含むさまざまな化学反応を起こします。
還元: 還元反応は、塩素化芳香族環を修飾し、生物活性を変化させる可能性があります。
置換: 芳香族環上の塩素原子は、求核性芳香族置換反応によって他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応では、塩素原子を置換するさまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
4. 科学研究への応用
5,6-ジクロロ-1-β-D-リボフラノシルベンゾイミダゾールには、いくつかの科学研究への応用があります。
化学: 転写伸長とRNAポリメラーゼIIの活性を研究するためのツールとして使用されます。
生物学: mRNA合成を阻害し、遺伝子発現調節を研究するための実験に使用されます。
医学: RNA修飾を介してヒト免疫不全ウイルス(HIV)を阻害する可能性を含む、潜在的な治療用途が調査されています.
産業: 分子生物学研究用の研究試薬やツールの開発に使用されます。
科学的研究の応用
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole has several scientific research applications:
Chemistry: Used as a tool to study transcription elongation and RNA Polymerase II activity.
Biology: Employed in experiments to inhibit mRNA synthesis and study gene expression regulation.
Industry: Utilized in the development of research reagents and tools for molecular biology studies.
作用機序
5,6-ジクロロ-1-β-D-リボフラノシルベンゾイミダゾールの作用機序には、RNAポリメラーゼIIによる転写伸長の阻害が含まれます。 この阻害は、DRB感受性誘導因子、負の伸長因子、正の転写伸長因子bなどの因子に依存します 。 この化合物は、DNAトポイソメラーゼIIも干渉し、サイクリン依存性キナーゼ7と9を阻害し、白血病細胞のアポトーシスにつながる可能性があります .
類似の化合物:
5,6-ジブロモ-1-β-D-リボフラノシルベンゾイミダゾール: RNAポリメラーゼIIも阻害する、より強力なアナログ。
アクチノマイシンD: DNAに結合し、RNA合成を阻害する別の転写阻害剤。
シクロヘキシミド: タンパク質伸長の移行段階を干渉することにより、タンパク質合成を阻害します。
独自性: 5,6-ジクロロ-1-β-D-リボフラノシルベンゾイミダゾールは、RNAポリメラーゼIIの特異的な阻害と、特定の癌細胞のアポトーシスを誘導する能力において独特です。 ヌクレオシドアナログとタンパク質キナーゼ阻害剤の両方としての二重の役割は、分子生物学研究において貴重なツールとなっています .
類似化合物との比較
5,6-Dibromo-1-β-D-ribofuranosylbenzimidazole: A more potent analog that also inhibits RNA Polymerase II.
Actinomycin D: Another transcription inhibitor that binds to DNA and prevents RNA synthesis.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in protein elongation.
Uniqueness: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is unique in its specific inhibition of RNA Polymerase II and its ability to induce apoptosis in certain cancer cells. Its dual role as a nucleoside analog and protein kinase inhibitor makes it a valuable tool in molecular biology research .
生物活性
5-(Benzyloxy)-6-methyl-1H-indole is an indole derivative notable for its unique structural features, which include a benzyloxy group at the 5-position and a methyl group at the 6-position of the indole ring. Its molecular formula is with a molecular weight of approximately 251.3 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are critical for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The compound's inhibitory effects suggest potential implications in drug interaction studies and therapeutic applications where modulation of drug metabolism is desired.
Anticancer Properties
In addition to its role as an enzyme inhibitor, this compound has been studied for its potential anticancer properties. Compounds within this class have shown promise in treating various proliferative disorders, making them candidates for further investigation in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the nature of substituents on the indole ring. Studies have shown that electron-donating groups, such as methyl, can affect the compound's potency as an inhibitor. For instance, variations in substituents can lead to significant differences in IC50 values, highlighting the importance of structural modifications in enhancing biological activity .
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including reactions involving benzyloxy derivatives and indole precursors. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro assays have demonstrated the compound's capacity to inhibit specific enzymes effectively. For example, studies reported IC50 values indicating potent inhibition of GSK-3β, a kinase implicated in various cancers. Compounds structurally related to this compound have shown varying degrees of potency depending on their substituents .
Comparative Analysis
A comparative analysis of similar compounds reveals that small changes in substituent groups can lead to substantial differences in biological activity. For instance, modifications at the 5 or 6 positions can either enhance or diminish enzyme inhibitory effects, illustrating the delicate balance between structure and function in drug design .
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Indole with Cl at 5-position | 125 | Moderate GSK-3β inhibition |
| Compound B | Indole with methoxy at 6-position | 0.23 | Strong GSK-3β inhibition |
| This compound | Benzyloxy at 5 & Methyl at 6 | TBD | CYP1A2 & CYP2D6 inhibitor |
特性
IUPAC Name |
6-methyl-5-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQATFQWJJNYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646652 | |
| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-00-6 | |
| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














